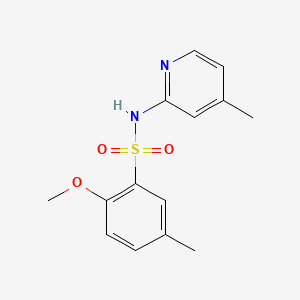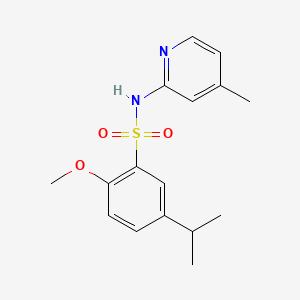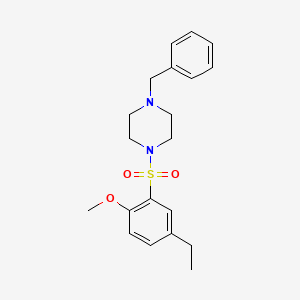
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BEME, and it has gained significant attention in scientific research due to its potential use in the development of novel drugs.
Mécanisme D'action
The mechanism of action of BEME involves the inhibition of various enzymes and receptors involved in cancer growth, inflammation, and neurological disorders. BEME has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, BEME has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
BEME has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, BEME has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BEME has several advantages for use in lab experiments. It is a cost-effective compound that is readily available and has a high yield. It also has a wide range of potential applications in various fields of research. However, BEME has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate safety measures when handling BEME in lab experiments.
Orientations Futures
There are several future directions for research on BEME. One potential direction is the development of BEME-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the investigation of the potential synergistic effects of BEME with other drugs or compounds. Additionally, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes. Finally, more studies are needed to investigate the potential side effects of BEME and its long-term safety profile.
Conclusion:
In conclusion, BEME is a promising compound for scientific research due to its potential use in the development of novel drugs. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has a well-established synthesis method, and it has several advantages for use in lab experiments. However, further research is needed to determine the optimal dosage and administration of BEME for therapeutic purposes, as well as its potential side effects and long-term safety profile.
Méthodes De Synthèse
The synthesis of BEME involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with piperazine in the presence of a base catalyst, followed by the addition of benzyl bromide. The reaction mixture is then stirred at room temperature, and the resulting product is purified using chromatography techniques. The yield of BEME is typically high, making it a cost-effective compound for research purposes.
Applications De Recherche Scientifique
BEME has been extensively studied for its potential use in the development of drugs for various medical conditions. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. BEME has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BEME has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-benzyl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-17-9-10-19(25-2)20(15-17)26(23,24)22-13-11-21(12-14-22)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVAFSAJGEEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-isopropyl-5-methylphenyl)sulfonyl]morpholine](/img/structure/B604803.png)
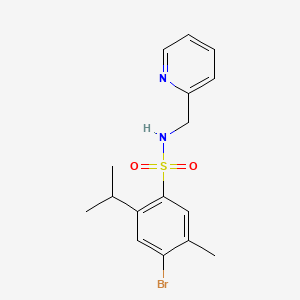
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604809.png)
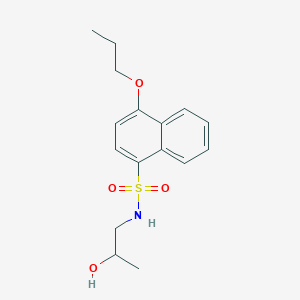
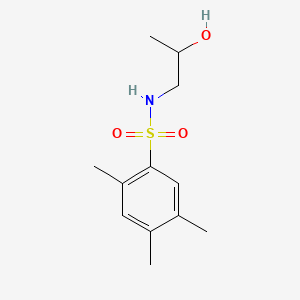
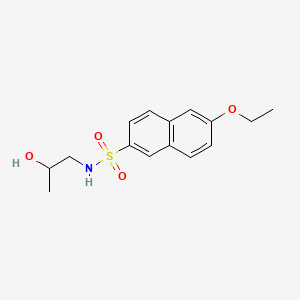
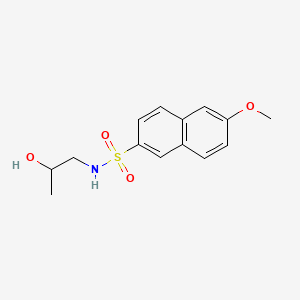
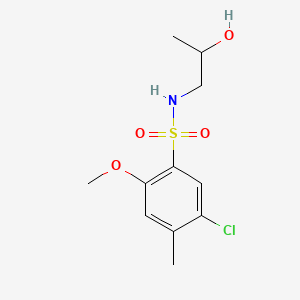
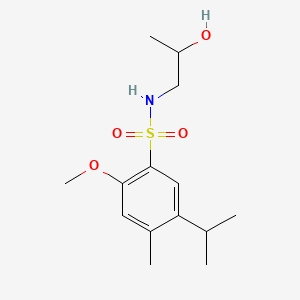
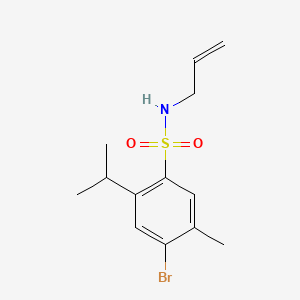
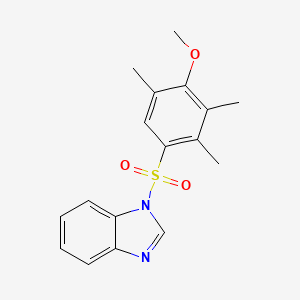
![4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazole](/img/structure/B604822.png)
